Acalyphin

Catalog No.
S516876
CAS No.
81861-72-5
M.F
C14H20N2O9
M. Wt
360.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acalyphin

CAS Number

81861-72-5

Product Name

Acalyphin

IUPAC Name

(2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile

Molecular Formula

C14H20N2O9

Molecular Weight

360.32 g/mol

InChI

InChI=1S/C14H20N2O9/c1-16-8(18)3-7(23-2)14(5-15,13(16)22)25-12-11(21)10(20)9(19)6(4-17)24-12/h3,6,9-13,17,19-22H,4H2,1-2H3/t6-,9-,10+,11-,12+,13+,14-/m1/s1

InChI Key

QZRKNNXRNBTODR-JKTRLFLGSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Acalyphin

Canonical SMILES

CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O

Isomeric SMILES

CN1[C@H]([C@](C(=CC1=O)OC)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

The exact mass of the compound Acalyphin is 360.1169 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 378984. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acalyphin (CAS 81861-72-5) is a cyanogenic glycoside distinguished by its cyanopyridone core structure. Primarily isolated from plants of the *Acalypha* genus, notably *Acalypha indica*, it is investigated for its anti-inflammatory and metabolic regulatory activities. Unlike crude plant extracts or other common glycosides, Acalyphin's value in a procurement context lies in its defined chemical structure, stereochemistry, and the resulting reproducibility in biological assays.

Substituting purified Acalyphin with crude or semi-purified *Acalypha indica* extracts introduces significant material variance that compromises experimental validity. The concentration of Acalyphin in raw plant material is low and highly variable, with leaves containing approximately 0.35% by dry weight, while other parts have considerably less. Furthermore, these extracts contain a mixture of structurally related analogs, including the stereoisomer Epiacalyphin and various N-demethyl derivatives, which can act as confounding variables in sensitive biological assays. The inherent instability of cyanogenic glycosides within a raw plant matrix, where enzymatic degradation can occur upon cell damage, creates risks for handling, storage, and dose-response accuracy that are mitigated by procuring the purified, stable compound.

Purity and Concentration: Consistent Dosage by Eliminating Plant Matrix Variability

Procuring purified Acalyphin (>98%) provides a precisely quantified material, essential for reproducible dose-response studies. In contrast, its concentration in the primary natural source, *Acalypha indica* leaves, is only approximately 0.35% of the dry weight, with stems and roots containing even lower, variable amounts. Using crude extracts therefore introduces a >280-fold dilution with irrelevant phytochemicals, precluding accurate and repeatable dosing.

Evidence DimensionCompound Purity / Concentration
Target Compound Data>98% (Standard for commercially available purified compound)
Comparator Or BaselineCrude *Acalypha indica* leaves: ~0.35% Acalyphin by dry weight
Quantified Difference>280x higher concentration than the raw plant source
ConditionsMaterial state for experimental use.

This concentration difference is critical for achieving accurate, reproducible results in biological assays and justifies the procurement of the pure compound over variable crude extracts.

Stereochemical Purity: Defined (5R,6S) Configuration for Specific Biological Targeting

Acalyphin is a stereospecific molecule with an absolute configuration of (-)-(5R,6S), confirmed by X-ray crystallography. The primary plant source, *Acalypha indica*, also contains its (6R)-epimer, Epiacalyphin, along with other related derivatives. Since stereochemistry is critical for molecular recognition by biological targets like enzymes and receptors, procuring the specific (5R,6S)-Acalyphin isomer is essential for unambiguous structure-activity relationship (SAR) studies and reproducible pharmacological outcomes. Using a mixture of epimers from a crude extract would introduce uncontrolled variables into the experiment.

Evidence DimensionIsomeric Purity
Target Compound DataDefined (-)-(5R,6S) absolute configuration
Comparator Or BaselineCrude plant extracts containing a mixture of Acalyphin, its (6R)-epimer (Epiacalyphin), and other derivatives
Quantified DifferenceQualitative but absolute: Isomerically pure vs. an undefined mixture of stereoisomers
ConditionsComposition of the material used for biological testing.

Procuring the isomerically pure compound eliminates confounding results from other stereoisomers, which is non-negotiable for high-quality pharmacological and structural biology research.

Biological Potency: Quantified Anti-Inflammatory Activity via NF-κB Inhibition

Acalyphin demonstrates potent, specific biological activity, distinguishing it from generic glycosides or crude extracts. In an in-vitro assay, purified Acalyphin inhibited NF-κB activity with an IC50 value of 3.9 μg/mL. The same study also identified Acalyphin as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This quantified potency in a key inflammatory pathway provides a clear performance benchmark and a specific mechanism of action that cannot be guaranteed from an uncharacterized plant extract or a different class of glycoside.

Evidence DimensionInhibition of NF-κB Activity (IC50)
Target Compound Data3.9 μg/mL
Comparator Or BaselineParthenolide (positive control): 0.5 μg/mL
Quantified DifferenceDemonstrates potent activity in the low microgram-per-mL range.
ConditionsIn-vitro NF-κB luciferase reporter assay.

This specific, quantified bioactivity justifies the selection of Acalyphin for research targeting the NF-κB and PPARγ pathways, where a known potency is required for meaningful results.

Dose-Response and Mechanistic Studies in Inflammation Research

For researchers investigating the NF-κB signaling pathway, the defined purity and known IC50 of Acalyphin (3.9 μg/mL) allow for its use as a reliable test compound to establish dose-dependent effects and elucidate mechanisms of action without the variability of crude extracts.

Development of Standardized Assays for Metabolic Disease

Given its demonstrated PPARγ agonistic activity, purified Acalyphin is a suitable candidate for use as a reference standard or positive control in the development and validation of high-throughput screening assays for novel modulators of this key metabolic receptor.

Structure-Activity Relationship (SAR) and Structural Biology Studies

The availability of the isomerically pure (-)-(5R,6S)-Acalyphin is a prerequisite for medicinal chemists performing SAR studies or structural biologists aiming to solve co-crystal structures with target proteins, where the presence of other stereoisomers would make interpretation of the results impossible.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.9

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

360.11688022 Da

Monoisotopic Mass

360.11688022 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Acalyphin

Dates

Last modified: 02-18-2024
1: Fawzy GA, Al-Taweel AM, Perveen S, Khan SI, Al-Omary FA. Bioactivity and
2: Hungeling M, Lechtenberg M, Fronczek FR, Nahrstedt A. Cyanogenic and
3: Nirmal N, Praba GO, Velmurugan D. Modeling studies on phospholipase

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